Comparative C-RAF Kinase Inhibitory Potency: C-RAF kinase-IN-1 vs. Key Analogs
C-RAF kinase-IN-1 (compound 1l) inhibits C-RAF kinase with an IC50 of 193 nM, which is more potent than the reference pan-kinase inhibitor sorafenib but less potent than highly optimized clinical candidates like PLX8394 and RAF709. This positions it as a potent, non-clinical tool compound with a distinct potency profile for mechanistic studies [1].
Comparator range: 0.4–29 nM (sorafenib, AZ 628, PLX8394, RAF709, B-Raf IN 1)
Assay potency context; distinguishes tool-compound tier from clinical candidates.
Cell-free enzymatic assay; relative ranking depends on assay conditions.
| Evidence Dimension | In vitro enzymatic potency (IC50) |
|---|---|
| Target Compound Data | 193 nM |
| Comparator Or Baseline | Sorafenib: 6 nM (vs. C-RAF); AZ 628: 29 nM; PLX8394: 23 nM; RAF709: 0.4 nM; B-Raf IN 1: 25 nM |
| Quantified Difference | Target compound is 32.2-fold less potent than sorafenib, but 6.7-fold less potent than AZ 628 and 8.4-fold less potent than PLX8394. Its potency is similar to B-Raf IN 1 (25 nM). |
| Conditions | Cell-free enzymatic assay, as reported in the primary literature and vendor datasheets. |
Why This Matters
This establishes the compound's potency tier, clarifying its utility as a selective probe rather than a therapeutic candidate, and guides researchers in selecting an appropriate inhibitor for their potency requirements.
- [1] Zaraei SO, et al. Eur J Med Chem. 2022;238:114434; Selleckchem.com datasheets for Sorafenib (Selleck), AZ 628 (Selleck), PLX8394 (Adooq), RAF709 (Selleck), and B-Raf IN 1 (Selleck). View Source
